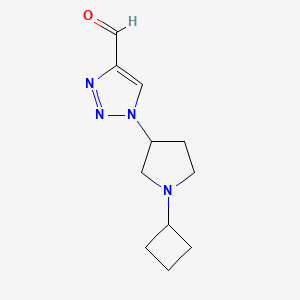

1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

CAS No.: 2097978-30-6

Cat. No.: VC3137222

Molecular Formula: C11H16N4O

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097978-30-6 |

|---|---|

| Molecular Formula | C11H16N4O |

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | 1-(1-cyclobutylpyrrolidin-3-yl)triazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C11H16N4O/c16-8-9-6-15(13-12-9)11-4-5-14(7-11)10-2-1-3-10/h6,8,10-11H,1-5,7H2 |

| Standard InChI Key | OXRRQCLUGUZTEX-UHFFFAOYSA-N |

| SMILES | C1CC(C1)N2CCC(C2)N3C=C(N=N3)C=O |

| Canonical SMILES | C1CC(C1)N2CCC(C2)N3C=C(N=N3)C=O |

Introduction

Structural Characteristics and Properties

Molecular Structure and Classification

1-(1-Cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three adjacent nitrogen atoms. The compound features several key structural components:

-

A 1,2,3-triazole core with a carbaldehyde (CHO) group at the 4-position

-

A cyclobutylpyrrolidine moiety attached at the N1 position of the triazole ring

-

A cyclobutyl ring connected to the nitrogen of the pyrrolidine ring

This arrangement results in a molecule with multiple functional groups and stereocenters, contributing to its complex chemical behavior and potential biological activities. The triazole moiety is recognized for its stability under various conditions and its ability to participate in hydrogen bonding interactions .

Physical and Chemical Properties

While specific experimental data for 1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is limited, properties can be estimated based on structural analogs and the known characteristics of related compounds. The compound is expected to have the following properties:

The presence of the aldehyde group introduces additional reactivity compared to unsubstituted triazoles, while the cyclobutylpyrrolidine moiety contributes to the compound's lipophilicity and potential for biological membrane permeability.

Synthesis Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This widely used "click chemistry" approach would be suitable for forming the 1,2,3-triazole core:

-

Preparation of an azide derivative of cyclobutylpyrrolidine

-

Cycloaddition reaction with a suitable alkyne precursor

-

Subsequent oxidation of a primary alcohol or reduction of an ester to introduce the aldehyde functionality

This method offers regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions and has been successfully applied to various triazole compounds.

Transformation from Precursor Triazoles

An alternative approach could involve:

-

Initial formation of 1H-1,2,3-triazole-4-carbaldehyde as described in literature

-

N-alkylation with an appropriate cyclobutylpyrrolidine derivative

-

Optimization of reaction conditions to achieve selective N1 substitution

The specific optimization of these synthetic routes would require careful consideration of protecting groups and reaction conditions to achieve selectivity and high yields.

Key Reaction Considerations

Based on the synthesis of structurally related triazoles, several factors would need consideration:

Chemical Reactivity

Functional Group Reactivity

The reactivity of 1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is primarily determined by its constituent functional groups:

Aldehyde Reactivity

The aldehyde group at the 4-position of the triazole ring represents the most reactive site within the molecule and can participate in numerous transformations:

-

Nucleophilic additions leading to hemiacetals and acetals

-

Oxidation to carboxylic acids or reduction to alcohols

-

Condensation reactions with amines to form imines

-

Aldol reactions and related C-C bond-forming processes

-

Wittig and related olefination reactions

These reactions parallel those observed with 2-phenyl-2,1,3-triazole-4-carboxaldehyde, which undergoes typical aldehyde transformations including Grignard reactions, Perkin reactions, and oxidation to the corresponding acid .

| Transformation | Potential Products | Reaction Conditions |

|---|---|---|

| Reduction | Corresponding primary alcohol | NaBH₄, MeOH, 0°C to RT |

| Oxidation | Carboxylic acid derivative | KMnO₄ or NaClO₂ oxidation |

| Reductive Amination | Secondary or tertiary amines | R-NH₂, NaBH₃CN, MeOH, AcOH |

| Wittig Reaction | Olefin derivatives | Ph₃P=CHR, THF, variable temperature |

| Crossed Cannizzaro | Carbinol derivative | Strong base (KOH/NaOH) |

These potential transformations are consistent with those observed for 2-phenyl-2,1,3-triazole-4-carboxaldehyde, which undergoes typical aldehyde reactions including condensation with acetone and crossed Cannizzaro reactions yielding triazolyl-carbinol derivatives .

| Therapeutic Area | Rationale | Based on |

|---|---|---|

| Antimicrobial Agents | Triazoles are known for antimicrobial properties | Similar triazole compounds |

| CNS-Active Compounds | Pyrrolidine motif common in CNS drugs | Related heterocyclic structures |

| Enzyme Inhibitors | Aldehyde can form reversible covalent bonds with active site residues | Reactivity profile of aldehydes |

| Anticancer Agents | Triazoles have shown diverse anticancer activities | Literature precedent for triazoles |

The compound may be particularly valuable as a synthetic intermediate for developing more complex bioactive molecules through modification of the aldehyde functionality.

Synthetic Chemistry Applications

Beyond potential biological applications, the compound may serve as a versatile building block in organic synthesis:

-

As a precursor for heterocyclic libraries through aldehyde transformations

-

In the synthesis of complex molecules containing the triazole scaffold

-

As a model compound for studying the reactivity of substituted triazoles

The combination of the rigid triazole core with the flexible cyclobutylpyrrolidine substituent makes this compound structurally interesting for diverse chemical applications.

Analytical Characterization

NMR Spectroscopy

Mass Spectrometry

Expected mass spectral data would include the molecular ion at m/z corresponding to the molecular weight (approximately 219) and characteristic fragmentation patterns involving loss of the aldehyde moiety and cleavage of the N-N bonds in the triazole ring .

| Technique | Application | Expected Results |

|---|---|---|

| HPLC | Purity determination | Single peak with >95% area for pure material |

| TLC | Reaction monitoring | Rf value dependent on solvent system |

| Elemental Analysis | Compositional verification | C₁₁H₁₅N₄O: C, 60.26%; H, 6.90%; N, 25.56%; O, 7.29% |

| IR Spectroscopy | Functional group identification | Strong C=O stretch (1680-1720 cm⁻¹) C=N and C-N stretching from triazole (1400-1650 cm⁻¹) |

These analytical approaches would be essential for confirming the structure and purity of the synthesized compound, especially given the potential for regioisomers in triazole synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume